2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
Description
Properties
IUPAC Name |
N-[4,5-bis(4-methylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-3-7-14(8-4-12)17-18(15-9-5-13(2)6-10-15)24-19(22-17)21-16(23)11-20/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSYUZOHVBOZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide typically involves the reaction of 2-chloroacetamide with a thiazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the acetamide group exhibits high reactivity toward nucleophilic substitution, forming derivatives with amines, thiols, and other nucleophiles.
Reaction with Piperazine Derivatives
Reaction of 2-chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide with phenyl piperazine derivatives in ethanol under reflux yields substituted acetamide derivatives. This reaction replaces the chlorine atom with a piperazine group, forming compounds with potential pharmacological activity .
Example Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenyl piperazine | Ethanol | Reflux | 6–8 h | 70–85% |
Key Reaction Intermediates and By-Products
During synthesis, intermediates such as 4-(4-substituted phenyl)thiazol-2-amine are critical. By-products may include unreacted starting materials or hydrolyzed acetamide derivatives, which are minimized under optimized conditions .
Substitution Mechanism
The chloro group undergoes nucleophilic attack via an SN² mechanism , where the nucleophile (e.g., piperazine) displaces chlorine, forming a new carbon-nitrogen bond. The reaction is facilitated by polar aprotic solvents and elevated temperatures .
Mechanistic Steps :
-
Nucleophile (e.g., piperazine) deprotonation.
-
Attack on the electrophilic carbon adjacent to chlorine.
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Departure of chloride ion, forming the substituted product.
Stability and Reactivity Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide, as anticancer agents. Research indicates that compounds with thiazole moieties exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound significantly inhibited cell proliferation in breast cancer models, suggesting its utility in developing new anticancer therapies .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. In a study involving lipopolysaccharide-induced inflammation, treatment with this thiazole derivative resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. These results indicate its potential as an anti-inflammatory agent .
Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial properties. The compound demonstrated activity against various bacterial strains, making it a candidate for further development as an antibiotic or antifungal agent .
Synthesis of New Materials
The unique structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties. Researchers have synthesized polymers incorporating thiazole units, leading to materials with enhanced thermal stability and electrical conductivity .
Ligands in Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have potential applications in catalysis and materials science due to their unique electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is not well-documented. similar thiazole derivatives often exert their effects by interacting with specific enzymes or receptors in biological systems. The compound may inhibit or activate certain molecular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide and analogous thiazole-acetamide derivatives:
Table 1: Comparative Analysis of Thiazole-Acetamide Derivatives
Structural and Functional Insights:
Substituent Effects: Aromatic vs. Electron-Withdrawing vs. Donating Groups: Chlorine atoms (e.g., in 733796-12-8 and 917562-34-6) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Methyl groups (e.g., 50772-54-8) act as electron donors, stabilizing the thiazole ring .
Ring Modifications: The fused dihydronaphtho ring in 917562-34-6 introduces planarity and conjugation, which may improve UV absorption properties, making it suitable for optical applications . In contrast, non-fused analogs like 726157-04-6 exhibit greater conformational flexibility.
Biological Relevance :
- Compounds with bulky substituents (e.g., 726157-04-6, 1354950-90-5) are often prioritized in drug discovery for target-specific interactions, whereas smaller analogs (e.g., 50772-54-8) are favored in preliminary solubility and toxicity screenings .
Synthetic Utility :
- The chloroacetamide group in all listed compounds serves as a reactive handle for further derivatization, such as coupling with amines or thiols. However, steric hindrance from p-tolyl or benzyl groups (e.g., 726157-04-6, 1354950-90-5) may slow reaction kinetics compared to less hindered derivatives .
Biological Activity
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring a chloroacetamide group attached to a thiazole ring with di-p-tolyl substitutions, suggests various mechanisms of action that could be exploited for therapeutic purposes.
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 356.87 g/mol
- CAS Number : 726157-04-6
- Density : 1.275 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 15.625–62.5 µM for various derivatives .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625–62.5 | Bactericidal |
| Escherichia coli | 31.108–62.216 | Bactericidal |
| Bacillus cereus | Not specified | Antibacterial |
The compound's mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways, which are critical for bacterial cell wall integrity .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of approximately 3.1 µM . The compound's efficacy is partly attributed to its inhibition of human topoisomerases I and II, which play crucial roles in DNA replication and transcription.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.1 ± 0.6 | Apoptosis induction via topoisomerase inhibition |
| A2058 | Not specified | Potentially similar mechanisms |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerases : The compound inhibits topoisomerases I and II, leading to DNA damage and subsequent cell death in cancer cells.
- Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and protein production, making it effective against various pathogens.
- Modulation of Inflammatory Responses : Some studies suggest that derivatives of thiazole compounds can modulate inflammatory markers such as TNF-alpha and IL-6, indicating potential use in inflammatory conditions .
Case Studies
Recent studies have highlighted the therapeutic potential of thiazole derivatives in treating infections and cancer:
- A study demonstrated that a related thiazole compound significantly reduced lung inflammation in septic rats by modulating systemic inflammatory mediators .
- Another investigation into the structure-activity relationship (SAR) found that modifications at the thiazole ring could enhance anticancer activity against specific cell lines .
Q & A
Basic Research Questions
Q. How can synthetic routes for 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide be optimized to improve yield and purity?
- Methodological Answer : Systematic optimization involves varying reaction parameters such as temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and reaction duration (4–24 hours). Design of Experiments (DoE) tools like factorial design can identify critical factors. For example, and highlight the necessity of controlling thiourea cyclization and alkylation steps under basic conditions (e.g., triethylamine) to minimize by-products. Purification via recrystallization (e.g., using pet-ether) or column chromatography is recommended .
Q. What spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of - and -NMR spectroscopy is essential for verifying thiazole ring formation and acetamide substitution patterns (e.g., chemical shifts at δ 2.3–2.6 ppm for methyl groups on p-tolyl rings). Mass spectrometry (ESI-TOF) confirms molecular weight accuracy (±1 ppm). IR spectroscopy validates carbonyl stretches (~1650–1700 cm). Cross-validation with elemental analysis (C, H, N) ensures purity >95% .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsional conformations critical for understanding steric effects from the di-p-tolyl groups. For instance, and demonstrate how hydrogen-bonding networks (N–H⋯N) stabilize the crystal lattice, which can explain solubility limitations in polar solvents .
Advanced Research Questions
Q. How do researchers address discrepancies between computational modeling and experimental spectroscopic data?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic motions unaccounted for in DFT calculations. For example, NMR chemical shifts predicted via Gaussian09 may deviate from experimental values due to π-π stacking in the solid state. Hybrid approaches combining molecular dynamics (e.g., AMBER) with experimental validation (2D NMR COSY/NOESY) reconcile such contradictions .
Q. What strategies are employed to investigate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer : Kinetic studies (e.g., pseudo-first-order rate constants) under buffered conditions (pH 3–10) quantify hydrolysis rates of the chloroacetamide group. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring plots reveal activation barriers. and suggest that acidic conditions accelerate thiazole ring decomposition, necessitating stabilizers like PEG-400 in aqueous media .
Q. How can structure-activity relationships (SAR) be elucidated for biological targets?
- Methodological Answer : Docking simulations (AutoDock Vina) using crystallographic data predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). Experimental validation via in vitro assays (e.g., IC measurements) identifies critical substituents. For instance, replacing p-tolyl with fluorophenyl groups ( ) enhances hydrophobic interactions, as shown in IC shifts from 12 µM to 4 µM .
Q. What methods are effective in resolving polymorphic forms of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) detects polymorph transitions (e.g., Form I vs. Form II) via endothermic peaks. Pairing with PXRD (Bragg angle shifts at 2θ = 10–30°) confirms lattice differences. and emphasize the role of solvent evaporation rates in controlling polymorphism—slow evaporation in DMSO yields more stable monoclinic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
